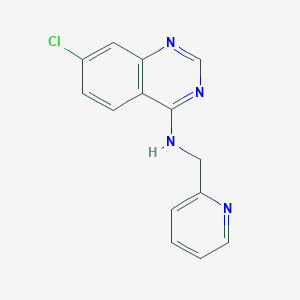

7-chloro-N-(2-pyridinylmethyl)-4-quinazolinamine

Description

Properties

IUPAC Name |

7-chloro-N-(pyridin-2-ylmethyl)quinazolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN4/c15-10-4-5-12-13(7-10)18-9-19-14(12)17-8-11-3-1-2-6-16-11/h1-7,9H,8H2,(H,17,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBSJOWIROBLROO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNC2=NC=NC3=C2C=CC(=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

7-Chloro-N-(2-pyridinylmethyl)-4-quinazolinamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

- IUPAC Name : 7-Chloro-N-(2-pyridinylmethyl)-4-quinazolinamine

- Molecular Formula : C11H9ClN4

- Molecular Weight : 232.67 g/mol

Biological Activity Overview

The biological activity of 7-chloro-N-(2-pyridinylmethyl)-4-quinazolinamine has been investigated primarily in the context of its anticancer, antifungal, and antimicrobial properties.

Anticancer Activity

Several studies have demonstrated the compound's effectiveness against various cancer cell lines. For instance, a study synthesized hybrid compounds containing the 7-chloro-4-aminoquinoline nucleus, which showed significant cytostatic activity against 58 human cancer cell lines. Notably, compounds derived from this structure exhibited GI50 values ranging from 0.05 to 0.95 µM, indicating potent antiproliferative effects .

Antifungal and Antimicrobial Effects

The compound has also been evaluated for its antifungal activity against Candida albicans and Cryptococcus neoformans. The results suggested that certain derivatives demonstrated notable antifungal properties, which could be attributed to their structural characteristics that enhance membrane permeability and disrupt fungal cell wall synthesis .

The precise mechanism of action for 7-chloro-N-(2-pyridinylmethyl)-4-quinazolinamine is not fully elucidated; however, it is believed to involve the following pathways:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in DNA replication and repair processes in cancer cells.

- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in malignant cells, leading to programmed cell death.

- Antifungal Mechanisms : It may interfere with the synthesis of ergosterol in fungal membranes, thus compromising their integrity .

Table 1: Summary of Biological Activities

Notable Research Findings

- Cytotoxicity Studies : A series of synthesized analogues were tested for cytotoxicity against cancer cell lines, revealing that modifications to the quinazolinamine structure could enhance potency.

- Hybrid Compound Synthesis : The creation of hybrid compounds incorporating the quinazolinamine framework with other pharmacophores has led to improved biological profiles, suggesting that structural diversity can enhance therapeutic efficacy .

Pharmacokinetics and Toxicology

Pharmacokinetic studies suggest that compounds based on this structure may exhibit favorable absorption and distribution characteristics due to their lipophilicity. However, detailed toxicological assessments are necessary to establish safety profiles before clinical application.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key Observations:

- Core Heterocycle: The target compound’s quinazoline core is distinct from isoquinoline () and benzothiazole () derivatives, which may alter binding affinities to kinase domains.

- Chlorine at the 7-position (target compound) versus 6-position () or methoxy groups () may influence steric interactions and electronic properties critical for kinase inhibition.

Pharmacological Implications

- EGFR Inhibition : Gefitinib’s efficacy against EGFR-expressing tumors is well-documented, but resistance arises in EGFRvIII mutants due to constitutive phosphorylation . The target compound’s smaller substituents might allow better penetration into mutant kinase domains, though this remains speculative without direct data.

- Selectivity : Compounds with pyridinylmethyl groups (e.g., target compound, ) may exhibit different selectivity profiles compared to aryl-substituted analogs () due to variations in hydrogen bonding and π-π interactions.

- Toxicity: Chlorine substituents (e.g., target compound, ) could enhance metabolic stability but may introduce hepatotoxicity risks, as seen in halogenated quinoline derivatives like clioquinol .

Q & A

Q. Key Methodological Considerations

- Temperature : High temperatures (>100°C) in traditional methods often lead to decomposition, whereas electrochemical approaches avoid thermal degradation .

- Solvent : Polar aprotic solvents (e.g., 1-methyl-2-pyrrolidinone) enhance nucleophilic substitution efficiency .

- Catalysts : Transition metals (e.g., Pd/Cu) are avoided in electrochemical routes, simplifying purification .

Q. Table 1: Comparison of Synthetic Approaches

Which analytical techniques are critical for characterizing this compound’s purity and structure?

Basic Research Focus

Characterization requires multi-technique validation:

- TLC : Monitors reaction progress using silica gel plates and UV detection (Rf ~0.5 in ethyl acetate/hexane) .

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., pyridinylmethyl protons at δ 4.5–5.0 ppm; quinazoline aromatic protons at δ 7.5–8.5 ppm) .

- HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 311.0824 for C₁₄H₁₁ClN₄) with <2 ppm error .

- FTIR : Identifies functional groups (e.g., C=N stretch at 1600–1650 cm⁻¹) .

Methodological Tip : Use preparative HPLC (C18 column, acetonitrile/water gradient) to isolate impurities when purity <95% .

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced Research Focus

Discrepancies in biological data (e.g., IC₅₀ values in kinase assays) often arise from:

- Assay Conditions : Variations in ATP concentration (e.g., 1 mM vs. 10 µM) or incubation time .

- Cellular Context : Differences in cell permeability (e.g., logP ~2.5 vs. 3.2 due to substituents) .

Q. Resolution Strategies

Standardize Assays : Use uniform ATP concentrations (e.g., 10 µM) and validate with reference inhibitors (e.g., staurosporine).

SAR Analysis : Systematically modify substituents (e.g., replacing chloro with methoxy) to isolate activity drivers .

Molecular Docking : Validate binding modes using crystallographic data for target kinases (e.g., EGFR T790M mutant) .

What advanced strategies enhance the compound’s selectivity as a kinase inhibitor?

Advanced Research Focus

To improve selectivity over off-target kinases (e.g., VEGFR2 or FGFR1):

- Structure-Guided Design : Introduce bulky substituents (e.g., 3,5-dimethylpyrazole) to exploit hydrophobic pockets in target kinases .

- Proteomics Profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify off-target interactions .

- Prodrug Modifications : Mask the pyridinylmethyl group with enzymatically cleavable moieties (e.g., acetyl) to enhance tissue specificity .

Q. Table 2: Selectivity Optimization Example

| Modification | Target Kinase IC₅₀ (nM) | Off-Target (VEGFR2) IC₅₀ (nM) | Selectivity Fold-Change |

|---|---|---|---|

| Parent Compound | 12 ± 1.5 | 450 ± 60 | 37.5 |

| 3,5-Dimethylpyrazole | 8 ± 1.2 | 1200 ± 150 | 150 |

How can researchers address low yields in nucleophilic substitution reactions during synthesis?

Advanced Research Focus

Low yields (e.g., 35% ) may result from:

- Steric Hindrance : Bulky substituents slow amine attack on the 4-chloro position.

- Solvent Effects : Switch to DMF or DMSO to enhance nucleophilicity .

- Catalysis : Use KI (10 mol%) to generate a more reactive iodide intermediate .

Validation : Monitor intermediates via LC-MS and optimize reaction time (e.g., 24–48 hours).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.